molecular formula C15H14FNO B3340979 N-(2-fluoro-5-methylphenyl)-4-methylbenzamide CAS No. 1002463-95-7

N-(2-fluoro-5-methylphenyl)-4-methylbenzamide

Cat. No. B3340979
CAS RN: 1002463-95-7
M. Wt: 243.28 g/mol
InChI Key: ZXZZAANBYJLZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluoro-5-methylphenyl)-4-methylbenzamide, also known as FMBA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzamides and has been found to have potential applications in various fields such as medicinal chemistry, drug discovery, and biological research.

Mechanism of Action

The exact mechanism of action of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide is not fully understood. However, it has been proposed that it exerts its pharmacological effects by interacting with specific receptors or enzymes in the body. For example, N-(2-fluoro-5-methylphenyl)-4-methylbenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(2-fluoro-5-methylphenyl)-4-methylbenzamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. N-(2-fluoro-5-methylphenyl)-4-methylbenzamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in certain types of cancer cells.

Advantages and Limitations for Lab Experiments

N-(2-fluoro-5-methylphenyl)-4-methylbenzamide has several advantages for use in laboratory experiments. It is a stable and relatively inexpensive compound that can be easily synthesized. N-(2-fluoro-5-methylphenyl)-4-methylbenzamide has also been found to have a high degree of selectivity for certain receptors or enzymes, which makes it a useful tool for studying specific biological processes.
However, there are also some limitations to the use of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide in laboratory experiments. For example, its solubility in aqueous solutions is limited, which can make it difficult to use in certain experimental setups. Additionally, the exact mechanism of action of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several potential future directions for research on N-(2-fluoro-5-methylphenyl)-4-methylbenzamide. One area of interest is the development of new derivatives of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide that exhibit enhanced pharmacological activity or selectivity for specific targets. Another area of research is the investigation of the potential use of N-(2-fluoro-5-methylphenyl)-4-methylbenzamide as a diagnostic tool for certain diseases.
In conclusion, N-(2-fluoro-5-methylphenyl)-4-methylbenzamide is a synthetic compound that has shown potential applications in various fields of scientific research. Its pharmacological effects, mechanism of action, and biochemical and physiological effects have been extensively studied. While there are some limitations to its use in laboratory experiments, N-(2-fluoro-5-methylphenyl)-4-methylbenzamide remains a valuable tool for investigating specific biological processes. Future research on N-(2-fluoro-5-methylphenyl)-4-methylbenzamide will likely focus on the development of new derivatives and the investigation of its potential diagnostic applications.

Scientific Research Applications

N-(2-fluoro-5-methylphenyl)-4-methylbenzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit a wide range of pharmacological activities such as anti-inflammatory, analgesic, and anticancer effects. N-(2-fluoro-5-methylphenyl)-4-methylbenzamide has also been investigated for its potential use as a diagnostic tool for certain diseases.

properties

IUPAC Name

N-(2-fluoro-5-methylphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO/c1-10-3-6-12(7-4-10)15(18)17-14-9-11(2)5-8-13(14)16/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZZAANBYJLZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluoro-5-methylphenyl)-4-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluoro-5-methylphenyl)-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluoro-5-methylphenyl)-4-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-(2-fluoro-5-methylphenyl)-4-methylbenzamide
Reactant of Route 4
Reactant of Route 4
N-(2-fluoro-5-methylphenyl)-4-methylbenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(2-fluoro-5-methylphenyl)-4-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-(2-fluoro-5-methylphenyl)-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.